molecular formula C16H20ClNO B12685076 (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride CAS No. 61347-75-9

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride

Cat. No.: B12685076
CAS No.: 61347-75-9
M. Wt: 277.79 g/mol
InChI Key: UBMIUBZFZPESPD-LINSIKMZSA-N
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Description

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes benzyl and amino groups. This compound is often used in various scientific research fields due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzylamine with an appropriate aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The benzyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include various benzyl derivatives, amines, and alcohols, depending on the type of reaction and reagents used.

Scientific Research Applications

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride include:

  • Benzylamine derivatives
  • Benzyl alcohol derivatives
  • Amino alcohols

Uniqueness

What sets this compound apart from similar compounds is its unique combination of benzyl and amino groups, which confer specific reactivity and properties. This makes it particularly valuable in various research and industrial applications.

Properties

CAS No.

61347-75-9

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

(1R,2S)-2-(benzylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14;/h2-11,13,16-18H,12H2,1H3;1H/t13-,16-;/m0./s1

InChI Key

UBMIUBZFZPESPD-LINSIKMZSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC2=CC=CC=C2.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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